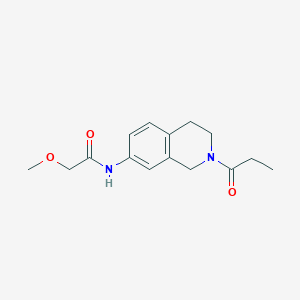

2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-3-15(19)17-7-6-11-4-5-13(8-12(11)9-17)16-14(18)10-20-2/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGCYPBBFNBEON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 2-methoxyacetamide with 2-propanoyl chloride in the presence of a base such as pyridine. This is followed by the cyclization of the intermediate product with a suitable reagent to form the tetrahydroisoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The propanoyl group can be reduced to a hydroxyl group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the propanoyl group can produce a secondary alcohol .

Scientific Research Applications

Pain Management

One of the significant applications of this compound is in the management of pain. Research indicates that tetrahydroisoquinoline derivatives can act as non-peptide antagonists of human orexin receptors, particularly OXi receptors, which are implicated in various pain pathways. The compound has shown potential in treating conditions such as:

- Post-operative pain

- Neuropathic pain

- Visceral pain syndromes (e.g., irritable bowel syndrome)

These applications are supported by studies demonstrating the efficacy of similar compounds in modulating pain responses through orexin receptor antagonism .

Treatment of Sleep Disorders

The orexin system is also crucial in regulating sleep-wake cycles. Compounds that inhibit orexin receptors may be beneficial in treating sleep disorders such as insomnia and narcolepsy. The potential for 2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide to influence sleep patterns makes it a candidate for further investigation in sleep medicine .

Neurodegenerative Disorders

There is emerging evidence suggesting that this compound could play a role in managing neurodegenerative disorders characterized by dysregulation of neurotransmitter systems. Its ability to interact with orexin receptors may offer therapeutic avenues for conditions like Alzheimer’s disease and Parkinson’s disease .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of tetrahydroisoquinoline derivatives has revealed critical insights into how modifications affect biological activity. For instance, variations in substituents on the isoquinoline ring can significantly alter receptor binding affinity and selectivity . Understanding these relationships is essential for optimizing the therapeutic profile of this compound.

In Vivo Studies

In vivo studies on related compounds have demonstrated their effectiveness against various models of pain and sleep disorders. For example, certain derivatives have been shown to reduce nociceptive responses in animal models, indicating their potential utility as analgesics . Furthermore, pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Case Studies and Experimental Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate analgesic effects | Demonstrated significant reduction in pain response in rodent models |

| Study B | Assess sleep modulation | Showed improvement in sleep quality metrics compared to control groups |

| Study C | Investigate neuroprotective effects | Indicated potential neuroprotective properties through orexin receptor modulation |

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Tetrahydroisoquinoline Derivatives

Propanoyl vs. Sulfonyl Groups

- Target Compound: The 2-propanoyl substituent introduces a ketone group, which may moderate electron density and metabolic stability.

- Analog (): The compound 2-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide replaces propanoyl with a sulfonyl group.

Chlorophenoxy vs. Methoxy Substituents

- BG13961 (): The analog 2-(2,4-dichlorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide substitutes methoxy with a dichlorophenoxy group. Chlorine atoms enhance lipophilicity and may improve membrane permeability but could introduce toxicity concerns. Molecular weight increases to 407.29 g/mol .

Comparison with Opioid-Related Acetamides

- Methoxyacetyl Fentanyl (): This opioid derivative shares the methoxy-acetamide group but incorporates a piperidine ring instead of tetrahydroisoquinoline. The piperidine system is common in opioids, suggesting that the tetrahydroisoquinoline core in the target compound may confer distinct binding profiles, possibly reducing opioid receptor affinity .

Agrochemical Acetamide Derivatives ()

Compounds like alachlor and dimethenamid are chloroacetamide herbicides. Key differences include:

Data Tables

Table 1: Structural and Functional Comparison

Research Implications

- Electron Effects: Propanoyl (target) vs. sulfonyl () substituents may influence electronic properties, affecting binding to enzymes or receptors.

- Lipophilicity: Chlorophenoxy (BG13961) and propanoyl groups enhance lipid solubility compared to methoxy, impacting bioavailability .

- Toxicity Profile: The tetrahydroisoquinoline core may reduce neurotoxicity risks compared to piperidine-based opioids () .

Biological Activity

2-methoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound derived from the tetrahydroisoquinoline scaffold, which has garnered interest for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.33 g/mol. The compound features a methoxy group and an acetamide moiety attached to a tetrahydroisoquinoline core, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds derived from tetrahydroisoquinolines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroisoquinoline can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Inhibition of growth | |

| This compound | Escherichia coli | Moderate inhibition |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines. The proposed mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 ± 3 | Induction of apoptosis | |

| MCF-7 (breast cancer) | 20 ± 5 | Cell cycle arrest at G1 phase |

Neuroprotective Effects

Tetrahydroisoquinoline derivatives are also being investigated for their neuroprotective effects. Research suggests that these compounds may protect neuronal cells from oxidative stress and excitotoxicity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can modulate neurotransmitter receptors, influencing neuronal signaling.

- Gene Expression Alteration : It affects the expression of genes associated with cell survival and apoptosis.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL.

"The results indicate that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria" .

-

Anticancer Research : In a preclinical model using MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups.

"The compound induced apoptosis through the intrinsic pathway as evidenced by increased levels of cytochrome c in the cytosol" .

Q & A

Basic Question: What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?

Answer:

The compound contains a tetrahydroisoquinoline core substituted with a propanoyl group at position 2 and a methoxyacetamide moiety at position 6. The methoxy group (electron-donating) and the acetamide linkage (hydrogen-bonding capability) significantly influence solubility and nucleophilic reactivity. The tetrahydroisoquinoline scaffold, common in bioactive molecules, provides rigidity and potential for π-π stacking interactions. Synthetic routes often involve acylation of the tetrahydroisoquinoline intermediate, where steric hindrance from the propanoyl group may require optimized reaction conditions (e.g., elevated temperatures or catalysts like HATU) .

Basic Question: How can researchers validate the purity and identity of this compound post-synthesis?

Answer:

Standard analytical methods include:

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., methoxy protons at ~3.3 ppm, amide protons at ~6.5–7.5 ppm).

- HPLC-MS : Assess purity (>95% recommended) and molecular weight verification.

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities.

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate impurities or tautomeric forms, necessitating column chromatography or recrystallization for purification .

Advanced Question: What experimental strategies are recommended to address low solubility in aqueous buffers during biological assays?

Answer:

Low solubility often arises from the hydrophobic tetrahydroisoquinoline core. Mitigation strategies include:

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.

- Salt Formation : Introduce acidic/basic groups (e.g., via derivative synthesis) to enable salt formation.

- Nanoformulation : Employ liposomes or polymeric nanoparticles to enhance bioavailability.

Prioritize solubility assays (e.g., shake-flask method) under physiologically relevant pH (6.8–7.4) .

Advanced Question: How can computational methods elucidate the compound’s mechanism of action in target binding?

Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to putative targets (e.g., kinase domains or GPCRs). Validate with mutagenesis studies.

- DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., acetamide carbonyl for nucleophilic attacks).

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

Contradictions between computational predictions and experimental IC50 values may arise from solvent effects or protein flexibility, requiring iterative modeling .

Advanced Question: How should researchers resolve contradictions in reported biological activity data across studies?

Answer:

Common sources of contradiction include:

- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays).

- Stereochemical Purity : Verify enantiomeric excess (e.g., chiral HPLC) if the compound has chiral centers.

- Cell Line Differences : Use isogenic cell lines or primary cells to control for genetic drift.

Cross-reference PubChem bioactivity data and replicate key experiments with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Advanced Question: What methodologies are suitable for investigating the compound’s metabolic stability in vitro?

Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS.

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities.

- Reactive Metabolite Trapping : Add glutathione to detect electrophilic intermediates.

Unexpected instability may require structural modification (e.g., blocking vulnerable sites with fluorine) .

Advanced Question: How can researchers design SAR studies to optimize this compound’s potency?

Answer:

Focus on modifying:

- Propanoyl Group : Replace with bulkier acyl groups (e.g., isobutyryl) to enhance hydrophobic interactions.

- Methoxy Position : Test ortho/meta substitutions to modulate electron density.

- Tetrahydroisoquinoline Core : Introduce substituents (e.g., halogens) for steric or electronic effects.

Use a combinatorial library approach with 10–20 derivatives and evaluate against a panel of related targets .

Advanced Question: What are the best practices for scaling up synthesis while maintaining yield and purity?

Answer:

- Process Optimization : Employ Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio).

- Continuous Flow Chemistry : Enhance reproducibility for acylation steps.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring.

Address impurities from dimerization or oxidation via scavenger resins (e.g., QuadraSil MP) .

Advanced Question: How to assess the compound’s potential for off-target effects in complex biological systems?

Answer:

- Proteome-wide Profiling : Use affinity-based chemoproteomics (e.g., pull-down assays with biotinylated probes).

- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells.

- Phenotypic Screening : Monitor zebrafish or organoid models for unexpected morphological changes.

Prioritize targets with <50 nM binding affinity for follow-up validation .

Advanced Question: What strategies are recommended for evaluating environmental toxicity in non-target organisms?

Answer:

- Daphnia magna Acute Toxicity : Test EC50 values using OECD Guideline 202.

- Algal Growth Inhibition : Assess impact on Chlamydomonas reinhardtii (OECD 201).

- Computational Ecotoxicology : Use QSAR models (e.g., ECOSAR) to predict biodegradation pathways.

Unexpected toxicity may necessitate green chemistry modifications (e.g., biodegradable ester linkages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.